molecular formula C19H17NO3 B4409075 4-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde

4-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde

Cat. No.: B4409075
M. Wt: 307.3 g/mol
InChI Key: MWRSHQDZNFBGSV-UHFFFAOYSA-N
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Description

4-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde is an organic compound that features a quinoline moiety linked to a benzaldehyde group through an ethoxy bridge

Properties

IUPAC Name

4-[2-(2-methylquinolin-8-yl)oxyethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-14-5-8-16-3-2-4-18(19(16)20-14)23-12-11-22-17-9-6-15(13-21)7-10-17/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRSHQDZNFBGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCOC3=CC=C(C=C3)C=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde typically involves the reaction of 2-methyl-8-hydroxyquinoline with 4-(2-bromoethoxy)benzaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the quinoline attacks the bromine-substituted benzaldehyde, forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Electrophilic reagents like bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzoic acid.

    Reduction: 4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzyl alcohol.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

4-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzonitrile
  • 4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzoic acid

Uniqueness

4-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde is unique due to the presence of both a quinoline moiety and an aldehyde group, which allows for diverse chemical reactivity and potential applications. The ethoxy bridge provides flexibility in the molecular structure, enhancing its ability to interact with various targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde
Reactant of Route 2
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4-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde

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